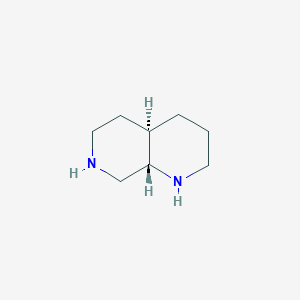
1,7-Naphthyridine, decahydro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Naphthyridine, decahydro-, trans- is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its decahydro structure, which means it is fully saturated with hydrogen atoms The trans- configuration indicates that the substituents on the ring are positioned on opposite sides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridine, decahydro-, trans- typically involves the hydrogenation of naphthyridine derivatives. One common method is the catalytic hydrogenation of 1,7-naphthyridine using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of hydrogen gas, and the catalyst facilitates the addition of hydrogen atoms to the naphthyridine ring, resulting in the fully saturated decahydro structure.
Industrial Production Methods
In an industrial setting, the production of 1,7-Naphthyridine, decahydro-, trans- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent and efficient hydrogenation of naphthyridine derivatives. The use of high-performance catalysts and optimized reaction parameters further enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridine, decahydro-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of the compound can lead to the formation of partially hydrogenated intermediates.
Substitution: The hydrogen atoms on the naphthyridine ring can be substituted with other functional groups using reagents like halogens, alkylating agents, or acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature.
Substitution: Halogenation using chlorine or bromine, alkylation using alkyl halides, and acylation using acyl chlorides.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Partially hydrogenated naphthyridine intermediates.
Substitution: Halogenated, alkylated, or acylated naphthyridine derivatives.
Scientific Research Applications
1,7-Naphthyridine, decahydro-, trans- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains.
Medicine: Investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. It is also explored as a scaffold for drug design and development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its derivatives are used as intermediates in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,7-Naphthyridine, decahydro-, trans- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes, receptors, or nucleic acids, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis or DNA replication. Similarly, its anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation through the interaction with key signaling pathways.
Comparison with Similar Compounds
1,7-Naphthyridine, decahydro-, trans- can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its biological activities, including antimicrobial and anticancer properties. It differs in the position of nitrogen atoms in the ring structure.
1,6-Naphthyridine: Exhibits a range of pharmacological activities, including anti-HIV and anti-inflammatory effects. It has a different arrangement of nitrogen atoms compared to 1,7-naphthyridine.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and agrochemicals. It has a distinct nitrogen atom arrangement and exhibits unique chemical reactivity.
The uniqueness of 1,7-Naphthyridine, decahydro-, trans- lies in its fully saturated structure and trans- configuration, which impart specific chemical and biological properties that differentiate it from other naphthyridine derivatives.
Properties
IUPAC Name |
(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYWYIBCMNHXFE-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CCNC[C@H]2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623453 |
Source


|
| Record name | (4aR,8aS)-Decahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-82-0 |
Source


|
| Record name | (4aR,8aS)-Decahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
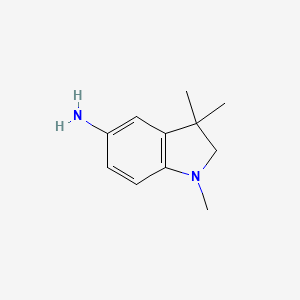
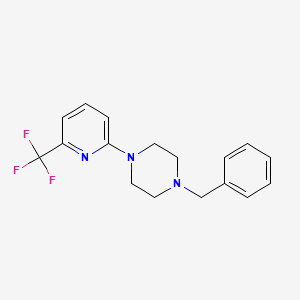
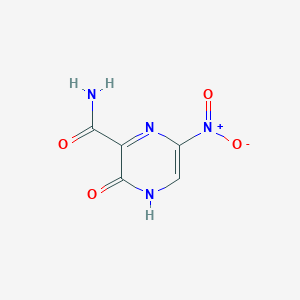
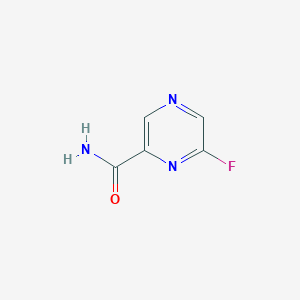
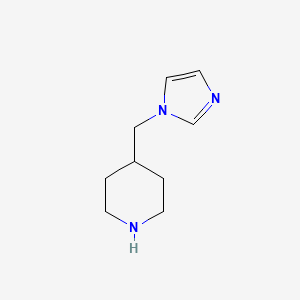
![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)
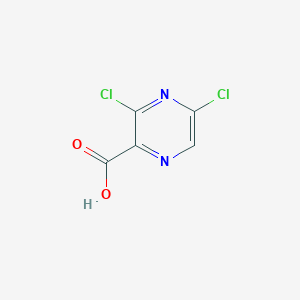
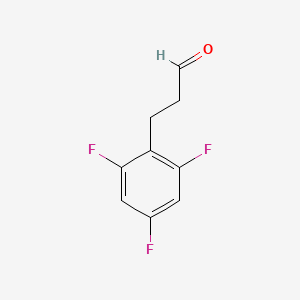
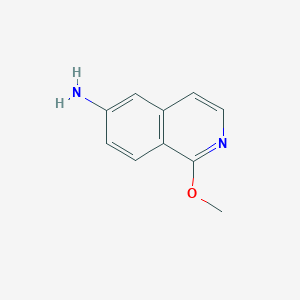
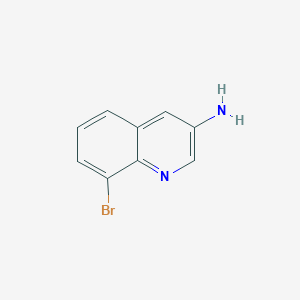

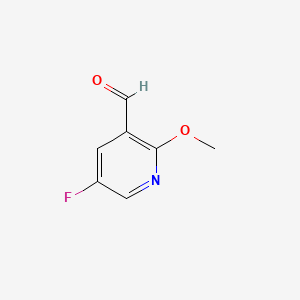
![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)
![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)
